molecular formula C14H10N2O B1362413 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-54-2

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No. B1362413
M. Wt: 222.24 g/mol
InChI Key: JWNWWOLANIRMII-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a type of heterocyclic aldehyde . It has the empirical formula C14H10N2O and a molecular weight of 222.24 . This compound is used as a building block for organic synthesis.


Molecular Structure Analysis

The molecular structure of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde can be represented by the SMILES string O=CC1=C2C=CC=CN2C(C3=CC=CC=C3)=N1 . The InChI key is JWNWWOLANIRMII-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a solid compound . It has an empirical formula of C14H10N2O and a molecular weight of 222.24 .

Scientific Research Applications

Synthesis and Optical Properties

3-Phenylimidazo[1,5-a]pyridine derivatives, including 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, have been synthesized and their optical properties explored. These compounds exhibit significant fluorescence with large Stokes' shifts, making them potential candidates for use in luminescent materials. The emission maxima of these compounds lie between 460 and 550 nm, with Stokes' shifts ranging from 90 to 166 nm. Their quantum yields can be tuned based on the chemical structure of the substituent, making them versatile for various applications (Volpi et al., 2017).

Corrosion Inhibition

Imidazo[1,5-a]pyridine derivatives, including 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, have been studied for their effectiveness as corrosion inhibitors. These compounds have shown significant inhibitory effects on the corrosion of steel in hydrochloric acid solutions. They act as mixed-type inhibitors and are particularly effective at higher concentrations (Ghazoui et al., 2013).

Fluorescent Molecular Rotors

Some imidazo[1,5-a]pyridine derivatives have been developed as fluorescent molecular rotors (FMRs) with viscosity sensing properties. These compounds exhibit enhanced emission intensity in viscous environments, making them potentially useful for sensing applications in biological and environmental systems (Jadhav & Sekar, 2017).

Antimicrobial Activity

Several imidazo[1,5-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacteria and fungi, indicating potential use in developing new antimicrobial agents (Hamed et al., 2020).

Optoelectronic Properties

The optoelectronic properties of phenylimidazo[1,5-a]pyridine-containing small molecules have been extensively studied. These compounds demonstrate potential as materials for organic semiconductor devices due to their favorable charge transfer properties, making them candidates for use in electronic and photonic applications (Irfan et al., 2019).

Synthesis Methods

Various methods for synthesizing imidazo[1,5-a]pyridine derivatives, including 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde, have been explored. For instance, a water-mediated hydroamination and silver-catalyzed aminooxygenation method has been developed, offering an efficient route for the synthesis of these compounds (Mohan, Rao, & Adimurthy, 2013). Another approach involves the use of gluconic acid in the synthesis of novel bisheterocycles containing imidazopyridine, highlighting a green and cost-effective method (Patel et al., 2019).

properties

IUPAC Name

3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNWWOLANIRMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383131
Record name 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde

CAS RN

446830-54-2
Record name 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Kamal, AVS Rao, VL Nayak, NVS Reddy… - Organic & …, 2014 - pubs.rsc.org
A series of imidazo[1,5-a]pyridine-benzimidazole hybrids (5a–aa) were prepared and evaluated for their cytotoxic activity against a panel of sixty human tumor cell lines. Among them …
Number of citations: 41 pubs.rsc.org
A Kamal, G Ramakrishna, P Raju, AVS Rao… - European journal of …, 2011 - Elsevier
A series of oxindole derivatives of imidazo[1,5-a]pyrazines were prepared and confirmed by 1 H NMR, mass and HRMS data. These compounds were evaluated for their anticancer …
Number of citations: 86 www.sciencedirect.com
S Sunkari, SR Bonam, AVS Rao, S Riyaz, VL Nayak… - Bioorganic …, 2019 - Elsevier
A series of diindolylmethanes (5a-t) were designed, synthesized, and examined for their cytotoxicity against four human cancer cell lines like prostate (DU-145), lung (A549), breast (…
Number of citations: 11 www.sciencedirect.com
DS Conceição, DP Ferreira, Y Prostota… - … of Photochemistry and …, 2017 - Elsevier
Several new dyes derivatives of the “rhodamine-like” 6-(N,N-diethylamino)-1,2,3,4-tetrahydroxanthylium heterocyclic system displaying absorption within the near-infrared were …
Number of citations: 1 www.sciencedirect.com

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